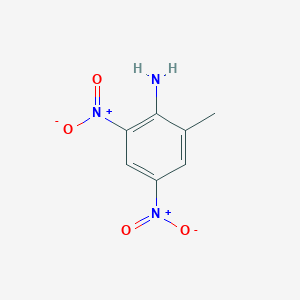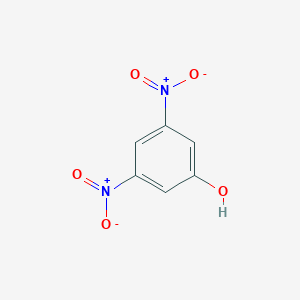
3,5-Dinitrophenol
Overview
Description
3,5-Dinitrophenol is a chemical compound with the molecular formula C6H4N2O5. It is one of the six isomers of dinitrophenol, which are nitro derivatives of phenol. This compound is characterized by the presence of two nitro groups (-NO2) attached to the benzene ring at the 3 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
3,5-Dinitrophenol (DNP) primarily targets the mitochondria in cells . The mitochondria are the powerhouses of the cell, responsible for producing ATP (adenosine triphosphate), the main energy currency of the cell.
Mode of Action
DNP acts as an uncoupler of oxidative phosphorylation . It carries protons across the mitochondrial membrane, disrupting the proton gradient that drives ATP synthesis . This disruption leads to a rapid loss of ATP, causing the energy from the electron transport chain to be released as heat instead of being used to produce ATP .
Biochemical Pathways
The primary biochemical pathway affected by DNP is the electron transport chain in the mitochondria . By uncoupling oxidative phosphorylation, DNP causes the energy from this pathway to be released as heat. This leads to an increase in metabolic rate and energy expenditure, as the body must burn more fuel to maintain ATP levels .
Pharmacokinetics
This is attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DNP and their impact on its bioavailability.
Result of Action
The primary result of DNP’s action is a rapid increase in metabolic rate and energy expenditure . This can lead to weight loss, as the body burns more fuel to compensate for the loss of ATP production. This can also lead to dangerous side effects, such as uncontrolled hyperthermia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DNP. For example, the presence of other substances in the environment can affect the degradation of DNP . Additionally, the pH of the environment can influence the ionization state of DNP, potentially affecting its ability to cross membranes and exert its uncoupling effect .
Biochemical Analysis
Cellular Effects
It is known that 3,5-DNP can cause changes in cellular metabolism . It has been suggested that 3,5-DNP may increase the metabolic rate and caloric expenditure, leading to weight loss .
Molecular Mechanism
It is known that 3,5-DNP can cause mitochondrial uncoupling, leading to a rapid loss of ATP and uncontrolled hyperthermia .
Temporal Effects in Laboratory Settings
It is known that 3,5-DNP can cause changes in cellular metabolism over time .
Dosage Effects in Animal Models
It is known that 3,5-DNP can cause changes in cellular metabolism and can lead to weight loss .
Metabolic Pathways
It is known that 3,5-DNP can cause changes in cellular metabolism .
Transport and Distribution
It is known that 3,5-DNP can cause changes in cellular metabolism .
Subcellular Localization
It is known that 3,5-DNP can cause changes in cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dinitrophenol can be synthesized through the nitration of phenol. The process involves the reaction of phenol with a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to ensure the selective nitration at the 3 and 5 positions .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is carried out in large reactors with precise control over the reaction parameters to achieve high yield and purity of the product. The final product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dinitrophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium dithionite are used.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or sulfonating agents (sulfuric acid) are employed.
Major Products:
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Halogenated or sulfonated derivatives of this compound.
Scientific Research Applications
3,5-Dinitrophenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and other chemicals.
Biology: It serves as a tool for studying enzyme kinetics and metabolic pathways.
Medicine: Although not commonly used in modern medicine, it has historical significance in the study of metabolic disorders.
Industry: It is used in the manufacture of pesticides, herbicides, and fungicides.
Comparison with Similar Compounds
3,5-Dinitrophenol is one of the six isomers of dinitrophenol. The other isomers include:
- 2,3-Dinitrophenol
- 2,4-Dinitrophenol
- 2,5-Dinitrophenol
- 2,6-Dinitrophenol
- 3,4-Dinitrophenol
Uniqueness: Compared to its isomers, this compound has unique properties due to the specific positioning of the nitro groups. This positioning affects its reactivity and the types of reactions it undergoes. For example, 2,4-Dinitrophenol is known for its use as a weight loss agent due to its strong uncoupling activity, whereas this compound is more commonly used in industrial applications .
Properties
IUPAC Name |
3,5-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMBNLWZFIWQFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207318 | |
| Record name | 3,5-Dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
586-11-8 | |
| Record name | 3,5-Dinitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=586-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3,5-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
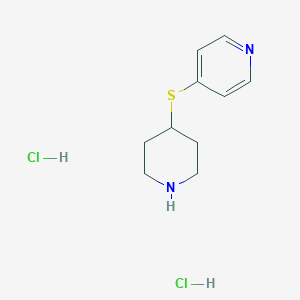

![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-](/img/structure/B182353.png)
![1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone](/img/structure/B182354.png)

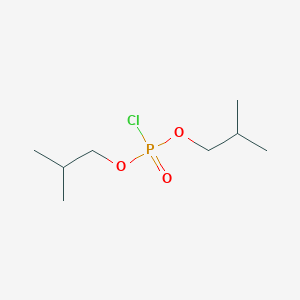


![4-[4-(Dimethylamino)phenyl]butan-2-ol](/img/structure/B182364.png)

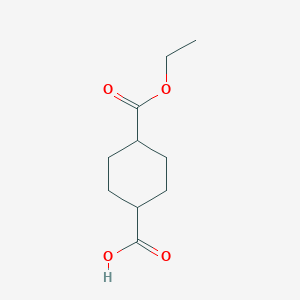
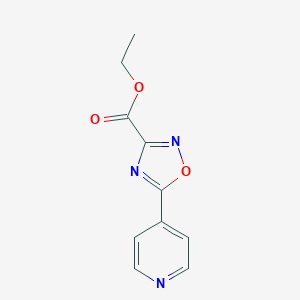
![N-[3-(Benzyloxy)phenyl]acetamide](/img/structure/B182376.png)
